3-(ethylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
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Overview
Description
3-(ethylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is an organic compound that features a benzamide core substituted with an ethylsulfonyl group and a thiazolyl group bearing a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the thiazole ring, followed by the introduction of the thiophene moiety. The final steps involve the sulfonylation of the benzamide core and the coupling of the thiazole derivative.
Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Thiophene Introduction: The thiophene moiety can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Sulfonylation: The benzamide core is sulfonylated using ethylsulfonyl chloride in the presence of a base like triethylamine.
Coupling Reaction: The final coupling of the thiazole derivative with the sulfonylated benzamide is achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(ethylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted benzamides.
Scientific Research Applications
3-(ethylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.
Materials Science: The compound’s electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used as a probe to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 3-(ethylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form hydrogen bonds with amino acid residues, while the thiazole and thiophene rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3-(methylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
- 3-(ethylsulfonyl)-N-(4-(furan-2-yl)thiazol-2-yl)benzamide
- 3-(ethylsulfonyl)-N-(4-(thiophen-2-yl)imidazol-2-yl)benzamide
Uniqueness
3-(ethylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is unique due to the specific combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness can result in different biological activities and applications compared to its analogs.
Properties
IUPAC Name |
3-ethylsulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S3/c1-2-24(20,21)12-6-3-5-11(9-12)15(19)18-16-17-13(10-23-16)14-7-4-8-22-14/h3-10H,2H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQPACZOLGRORB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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